



# **Application Notes and Protocols for PF-**07853578 in Liver Organoid Models

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Compound of Interest		
Compound Name:	PF-07853578	
Cat. No.:	B15575044	Get Quote

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## Introduction

PF-07853578 is an investigational, orally bioavailable small molecule designed to treat Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1][2] The compound is a covalent modulator of the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant.[1][3][4] This specific genetic variant is a significant risk factor for the development and progression of fatty liver disease, cirrhosis, and hepatic inflammation.[1] PF-07853578 acts by covalently binding to the mutant PNPLA3 protein, which leads to its dissociation from lipid droplets and subsequent degradation via the proteasome.[1][3][4] This mechanism of action aims to reduce the accumulation of triglycerides in hepatocytes, a hallmark of MASH.[1]

Liver organoids have emerged as a robust in vitro model for studying liver diseases and for preclinical drug screening.[5][6][7] These three-dimensional structures, derived from human pluripotent stem cells or primary liver tissues, recapitulate the cellular composition and functionality of the native liver more closely than traditional two-dimensional cell cultures.[8][9] This makes them a valuable tool for assessing the efficacy and potential toxicity of novel therapeutic agents like **PF-07853578**.[5][6]

These application notes provide detailed protocols for utilizing liver organoid models to evaluate the therapeutic potential of **PF-07853578**.



## **Data Presentation**

Table 1: In Vitro Efficacy of PF-07853578 in Primary Human Hepatocytes

Parameter	Value
PNPLA3 I148M Dissociation from Lipid Droplets (IC50)	4 nM
PNPLA3 I148M Degradation (DC50)	8 nM
PNPLA3 I148M Dissociation in Primary Hepatocytes (IC50)	5 nM
Reference:	[1]

#### Table 2: In Vivo Efficacy of PF-07853578 in PNPLA3 I148M Knock-in Mice

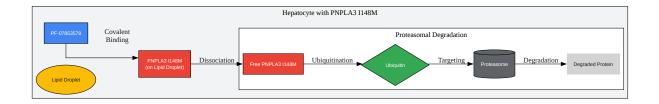
Treatment	Dose	Duration	PNPLA3 I148M Protein Reduction	Liver Triglyceride Reduction
PF-07853578	30 mg/kg	14 days	86.1%	61.6%
Reference:	[1]			

#### Table 3: Pharmacokinetic Properties of PF-07853578 in Humans (Phase I)

Parameter	Value	
Time to Maximum Concentration (tmax)	1-3 hours	
Mean Terminal Half-life	10.4-15.2 hours	
Bioavailability (projected)	67%	
Reference:	[1]	

## **Signaling Pathway and Mechanism of Action**





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Caption: Mechanism of action of **PF-07853578** in hepatocytes.

# **Experimental Protocols**Liver Organoid Culture and Differentiation

This protocol is adapted from established methods for human liver organoid culture.[8][10][11]

#### Materials:

- Human pluripotent stem cells (hPSCs) or primary human liver tissue
- Liver Organoid Initiation Medium
- Liver Organoid Expansion Medium
- · Liver Organoid Differentiation Medium
- Cultrex® UltiMatrix RGF BME or Matrigel®
- PBS (Phosphate-Buffered Saline)
- DMEM/F-12 medium

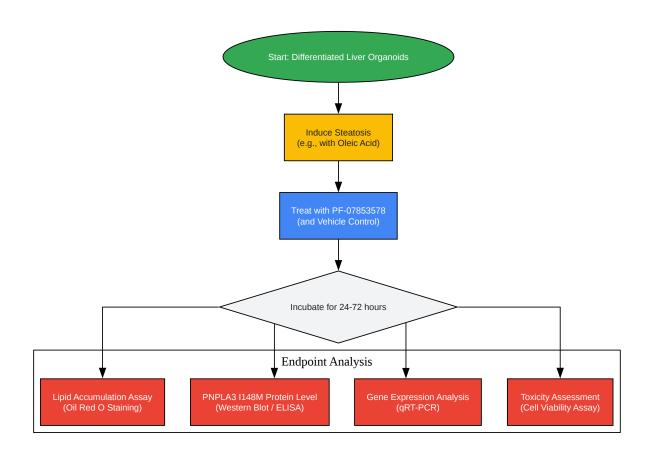
#### Procedure:



- · Initiation of Liver Organoid Culture:
  - If starting from hPSCs, differentiate towards hepatic endoderm using established protocols.
  - If starting from primary tissue, isolate hepatocytes and cholangiocytes following standard procedures.
  - Embed the cells in droplets of Cultrex® BME or Matrigel® in a 24-well plate.
  - After polymerization of the matrix, add Liver Organoid Initiation Medium.
- Expansion of Liver Organoids:
  - Culture the organoids in Liver Organoid Expansion Medium for 7-10 days.
  - Change the medium every 2-3 days.
  - Passage the organoids every 10-12 days by mechanically disrupting the domes and replating the fragments in a fresh matrix.[10][12]
- · Differentiation of Liver Organoids:
  - To induce a more mature hepatocyte-like phenotype, switch to Liver Organoid Differentiation Medium.
  - Culture for an additional 11-13 days, changing the medium every other day.[10]

## **Experimental Workflow for PF-07853578 Treatment**





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Caption: Workflow for evaluating PF-07853578 in liver organoids.

## **Assessment of PF-07853578 Efficacy**

- a. Lipid Accumulation Assay (Oil Red O Staining)
- After treatment with PF-07853578, wash the organoids in their matrix domes with PBS.
- Fix the organoids with 4% paraformaldehyde for 30 minutes.



- Wash with PBS and then with 60% isopropanol.
- Stain with freshly prepared Oil Red O solution for 20 minutes.
- Wash with 60% isopropanol to remove excess stain.
- Counterstain with hematoxylin to visualize nuclei.
- Acquire images using a bright-field microscope and quantify the stained area using image analysis software.
- b. PNPLA3 I148M Protein Level Quantification
- Harvest the organoids from the matrix using a cell recovery solution.
- Lyse the organoids in RIPA buffer supplemented with protease inhibitors.
- Determine the total protein concentration using a BCA assay.
- Perform Western blotting using an antibody specific for PNPLA3.
- Alternatively, use a specific ELISA kit to quantify PNPLA3 levels in the organoid lysates.
- Normalize the PNPLA3 signal to a loading control (e.g., GAPDH or beta-actin).
- c. Gene Expression Analysis (qRT-PCR)
- Harvest the organoids and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) using primers for genes involved in lipid metabolism (e.g., PNPLA3, SREBF1, FASN) and liver function (e.g., ALB, CYP3A4).
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

## **Cytotoxicity Assessment**

This protocol is based on established methods for cytotoxicity screening in organoids.[13]



#### Materials:

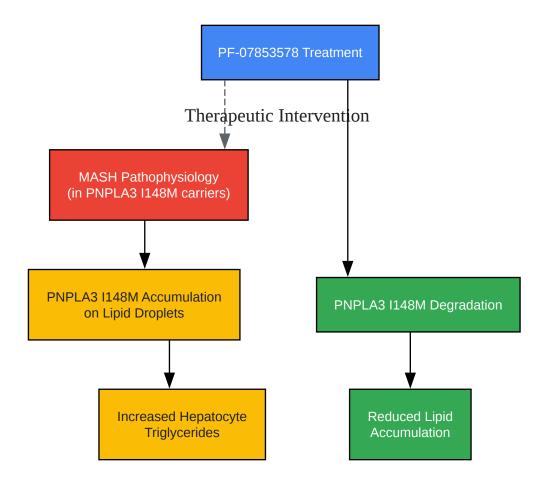
- CellTiter-Glo® 3D Cell Viability Assay (or similar)
- Opaque-walled 96-well plates

#### Procedure:

- Culture and treat liver organoids with a dose range of **PF-07853578** in a 96-well plate format.
- After the desired treatment duration (e.g., 72 hours), equilibrate the plate to room temperature.
- Add the CellTiter-Glo® 3D reagent to each well.
- Mix thoroughly to lyse the organoids and release ATP.
- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## **Logical Relationship Diagram**





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Caption: Therapeutic rationale for **PF-07853578** in MASH.

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